BenchChemオンラインストアへようこそ!

Alofanib

FGFR2 Allosteric inhibition Receptor selectivity

Alofanib (RPT835) is a first-in-class, low-molecular-weight allosteric FGFR2 inhibitor. Unlike ATP-competitive pan-FGFR inhibitors, it binds the extracellular domain, ensuring exceptional FGFR2 selectivity. Ideal for FGFR2-driven oncology research, it demonstrates 80% tumor growth inhibition in ovarian xenografts and enhanced chemotherapy efficacy. Supported by Phase 1b clinical data.

Molecular Formula C19H15N3O6S
Molecular Weight 413.4 g/mol
CAS No. 1612888-66-0
Cat. No. B605329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlofanib
CAS1612888-66-0
SynonymsRPT835;  RPT-835;  RPT 835;  Alofanib
Molecular FormulaC19H15N3O6S
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C19H15N3O6S/c1-12-8-18(22(25)26)17(10-16(12)14-5-3-7-20-11-14)21-29(27,28)15-6-2-4-13(9-15)19(23)24/h2-11,21H,1H3,(H,23,24)
InChIKeyQUQGQIASFYWKAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alofanib (CAS 1612888-66-0): Baseline Overview of a Selective Allosteric FGFR2 Inhibitor for Targeted Oncology Procurement


Alofanib (also known as RPT835, CAS 1612888-66-0) is a novel, low-molecular-weight, selective allosteric inhibitor of fibroblast growth factor receptor 2 (FGFR2). It binds to the extracellular domain of FGFR2, modulating receptor conformation without blocking ligand binding [1]. Alofanib demonstrates potent inhibition of FGF2-induced phosphorylation of FGFR substrate 2α (FRS2α) in FGFR2-expressing cells, with IC50 values of 7 and 9 nM in cells expressing different FGFR2 isoforms . The compound has shown promising preclinical antitumor and antiangiogenic activity, and has advanced to Phase 1b clinical evaluation in advanced gastric cancer [2].

Alofanib: Why Pan-FGFR or ATP-Competitive FGFR2 Inhibitors Are Not Direct Substitutes


Simple in-class substitution of Alofanib with other FGFR inhibitors is scientifically unsound due to fundamental mechanistic differences. Unlike ATP-competitive pan-FGFR inhibitors (e.g., AZD4547, BGJ398) that target the intracellular kinase domain across FGFR1-4 , Alofanib is an allosteric modulator that binds specifically to the extracellular domain of FGFR2, with no direct effect on FGFR1 or FGFR3 phosphorylation . This distinct binding mode confers unique selectivity and may translate to a differentiated safety and efficacy profile in FGFR2-driven cancers. Additionally, while other agents like brivanib and bevacizumab are used for antiangiogenic therapy, head-to-head comparative data show Alofanib's superior potency in inhibiting endothelial cell proliferation [1], underscoring that not all FGFR-pathway inhibitors are interchangeable.

Alofanib: Quantitative Evidence of Differentiation vs. Key FGFR Inhibitor Comparators


Alofanib Exhibits Potent and Selective Inhibition of FGFR2 vs. FGFR1 and FGFR3

Alofanib demonstrates high selectivity for FGFR2 over related FGFR family members. In cell-based assays, Alofanib had no direct effect on FGF2-dependent FGFR1 and FGFR3 phosphorylation levels, confirming its specificity for FGFR2 . This contrasts with pan-FGFR inhibitors like AZD4547, which inhibit FGFR1, 2, and 3 with IC50 values of 0.2 nM, 2.5 nM, and 1.8 nM, respectively .

FGFR2 Allosteric inhibition Receptor selectivity

Alofanib Demonstrates Superior Antiproliferative Activity Against Endothelial Cells vs. Brivanib and Bevacizumab

In a direct comparison, Alofanib dose-dependently inhibited the proliferation of human and mouse endothelial cells with GI50 values ranging from 11 to 58 nM. This was significantly more potent than the comparator agents brivanib and bevacizumab [1]. Specifically, brivanib demonstrated an IC50 of 289 nM in the same assay system [2].

Angiogenesis Endothelial cell proliferation Comparative efficacy

Alofanib Exhibits Potent Tumor Growth Inhibition in FGFR2-Expressing Ovarian Cancer Xenografts, with Significant Combination Benefit

In a preclinical xenograft model of FGFR2-expressing SKOV3 ovarian cancer, Alofanib demonstrated significant single-agent and combination antitumor activity. Daily intravenous administration of Alofanib (total maximum dose 350 mg/kg/week) inhibited tumor growth by 80% compared to vehicle control (P < 0.001). When combined with paclitaxel and carboplatin, Alofanib enhanced tumor growth inhibition by 53% compared to chemotherapy alone (P < 0.001) [1].

Ovarian cancer Xenograft Combination therapy

Alofanib Demonstrates Favorable Pharmacokinetic Profile and Clinical Tolerability in Advanced Gastric Cancer Patients

In a Phase 1b study of heavily pretreated advanced gastric cancer patients (N=21), Alofanib exhibited dose-proportional pharmacokinetics. At the recommended Phase 2 dose of 350 mg/m², geometric mean Cmax was 145.9 mcg/mL, AUC0-t was 74.0 mcg*h/mL, and half-life (T1/2) was 0.6 hours [1]. The study reported a median progression-free survival of 3.63 months (95% CI, 1.58–5.68) and an objective response rate of 9.5% in this late-line setting [2].

Clinical pharmacokinetics Phase 1b Gastric cancer

Alofanib: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Preclinical Development of FGFR2-Selective Therapies for Ovarian, Breast, or Gastric Cancers

Alofanib's potent and selective allosteric inhibition of FGFR2 makes it an ideal tool compound for elucidating FGFR2-specific biology and for developing targeted therapies in cancers with FGFR2 amplification, mutation, or overexpression. Its well-characterized in vivo efficacy in ovarian cancer xenografts (80% tumor growth inhibition vs. vehicle) and established preclinical PK/PD relationships provide a robust foundation for IND-enabling studies [1].

Comparative Studies of FGFR2 Inhibition vs. Pan-FGFR Blockade to Mitigate Off-Target Toxicity

Given Alofanib's demonstrated selectivity for FGFR2 over FGFR1 and FGFR3, it serves as a critical comparator in studies designed to differentiate the therapeutic window and toxicity profiles of FGFR2-selective versus pan-FGFR inhibitors. Its use can help define the contribution of FGFR2 inhibition to both efficacy and adverse events such as hyperphosphatemia .

Combination Therapy Research with Chemotherapy or Immunotherapy in FGFR2-Driven Malignancies

The significant 53% enhancement of chemotherapy efficacy observed with Alofanib in ovarian cancer xenografts supports its investigation in combination regimens. This is particularly relevant for clinical trials in FGFR2-altered solid tumors where standard-of-care chemotherapy provides suboptimal benefit [2].

Clinical Trial Design and Biomarker-Driven Patient Selection in Advanced Gastric Cancer

Alofanib's Phase 1b data in advanced gastric cancer, including a median PFS of 3.63 months in heavily pretreated patients, provide a benchmark for designing Phase 2 studies. The compound's mechanism of action and preliminary clinical activity support its use in trials enriched for patients with FGFR2 amplification or overexpression, as detected by FISH or IHC [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alofanib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.